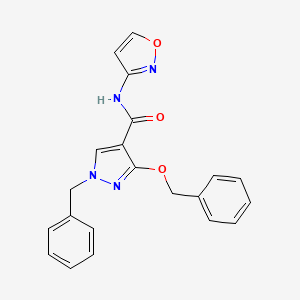

![molecular formula C15H19N3O4 B2992263 [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3,5-dimethyl-1,2-oxazole-4-carboxylate CAS No. 931064-34-5](/img/structure/B2992263.png)

[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3,5-dimethyl-1,2-oxazole-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1,3-oxazoles, such as this compound, involves several methods . One of the common methods is the Van Leusen Oxazole Synthesis . This method involves the reaction of p-tolylsulfonylmethyl isocyanide (TosMIC) with aromatic aldehydes to give 5-aryloxazoles . Another method involves the use of palladium-catalyzed C-5 arylation of oxazoles .Molecular Structure Analysis

The molecular structure of this compound includes a 1,3-oxazole ring, which is a five-membered ring containing two heteroatoms, one nitrogen and one oxygen . The compound also contains a cyanocyclohexyl group and a carboxylate group.Chemical Reactions Analysis

The chemical reactions involving this compound can be diverse, depending on the conditions and the reagents used . For instance, it can undergo direct arylation with high regioselectivity at both C-5 and C-2 . It can also participate in a [2 + 2 + 1] annulation of terminal alkynes, nitriles, and oxygen atoms .Aplicaciones Científicas De Investigación

Synthesis and Applications in Biological Environments

- Design and Synthesis of Dansyl-Containing Cyclic Pseudopeptides : Compounds with structures incorporating cyclohexyl and oxazole groups have been designed and synthesized for applications in biological environments. For example, dansyl-containing cyclic pseudopeptides, designed for easy location in biological settings, demonstrate the potential for these types of compounds in bioimaging or as molecular probes (Angelici et al., 2008).

Synthetic Methodologies

- Novel Synthetic Approaches : Research into synthetic methodologies involving azoles and cyclohexane derivatives provides a foundation for generating complex molecules. For instance, the synthesis of azolo[a]pyrimidines and related compounds showcases the versatility of reactions involving components similar to the query compound, highlighting their utility in constructing heterocyclic structures with potential pharmacological activities (Bajwa & Sykes, 1979).

N-Heterocyclic Carbene Chemistry

- Pseudo-Cross-Conjugated Mesomeric Betaines and N-Heterocyclic Carbenes : The study of indazole derivatives, including dimethylindazolium-3-carboxylates, illustrates the application of N-heterocyclic carbene chemistry. These compounds serve as intermediates for further chemical transformations, underscoring the role of such molecules in synthetic organic chemistry (Schmidt et al., 2006).

Propiedades

IUPAC Name |

[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 3,5-dimethyl-1,2-oxazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O4/c1-10-13(11(2)22-18-10)14(20)21-8-12(19)17-15(9-16)6-4-3-5-7-15/h3-8H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLVDLJALMJRLJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)OCC(=O)NC2(CCCCC2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2992180.png)

![N-((1-cyclopentylpiperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2992182.png)

![ethyl 1-[2-(3-chlorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2992184.png)

![Ethyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2992189.png)